

2,6-Dibromobenzothiazole CAS number and molecular weight

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Compound of Interest

Compound Name: 2,6-Dibromobenzothiazole

Cat. No.: B1326401

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An In-depth Technical Guide to 2,6-Dibromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dibromobenzothiazole**, a halogenated heterocyclic compound. This document details its chemical properties, a validated synthesis protocol, and explores its potential applications within the broader context of brominated benzothiazoles in biomedical research and drug development.

Core Chemical Data

The fundamental chemical and physical properties of **2,6-Dibromobenzothiazole** are summarized below, providing a foundational understanding of this specific isomer.

Property	Value	Reference
CAS Number	408328-13-2	[1] [2]
Molecular Formula	C ₇ H ₃ Br ₂ NS	[1]
Molecular Weight	292.98 g/mol	[1] [2]
Appearance	White to faint yellow solid (crystalline)	[3] [4]
Purity	Reported up to 99.4%	[3] [4]
Mass Spectrum (m/z)	293 (M ⁺)	[3] [4]
¹ H NMR (DMSO, 300MHz) δ	8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H)	[3] [4]

Synthesis of 2,6-Dibromobenzothiazole: An Experimental Protocol

A detailed experimental protocol for the synthesis of **2,6-Dibromobenzothiazole** has been described in the scientific literature.[\[3\]](#)[\[4\]](#) The following is a representative procedure based on a patented method.

Reaction Scheme:

Benzothiazole is directly brominated using N-bromosuccinimide (NBS) in the presence of a titanium dioxide catalyst to yield **2,6-Dibromobenzothiazole**.

Materials and Equipment:

- Benzothiazole
- N-bromosuccinimide (NBS)
- Titanium dioxide (TiO₂)
- Chloroform (CHCl₃)

- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Isopropanol
- 500mL three-necked flask
- Mechanical stirrer
- Thermometer
- Reflux condenser
- Standard laboratory glassware for filtration, washing, and recrystallization.

Procedure:

- In a 500mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of chloroform.
- Heat the mixture to 50°C with stirring to initiate reflux.
- To the refluxing solution, add 0.22 mol of N-bromosuccinimide and 0.008 mol of titanium dioxide in one portion.
- Maintain the reaction at 50°C under reflux for 15 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove solid byproducts.
- Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution, or until the organic phase is a light yellow color.
- Dry the organic phase over 5g of anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation under reduced pressure to obtain a faint yellow solid.

- Recrystallize the crude product from 100 mL of isopropanol to yield white crystals of **2,6-Dibromobenzothiazole**.

Yield and Purity:

This method has been reported to produce yields of approximately 76.9% with a purity of 99.4%.^[4]

Synthesis Workflow Diagram:



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Synthesis workflow for **2,6-Dibromobenzothiazole**.

Applications in Drug Discovery and Development

While specific biological activities for the 2,6-dibromo isomer are not extensively documented in publicly available literature, the broader class of brominated benzothiazoles represents a significant area of interest in medicinal chemistry. Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[5]

The introduction of bromine atoms to the benzothiazole scaffold can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its biological activity and pharmacokinetic profile.

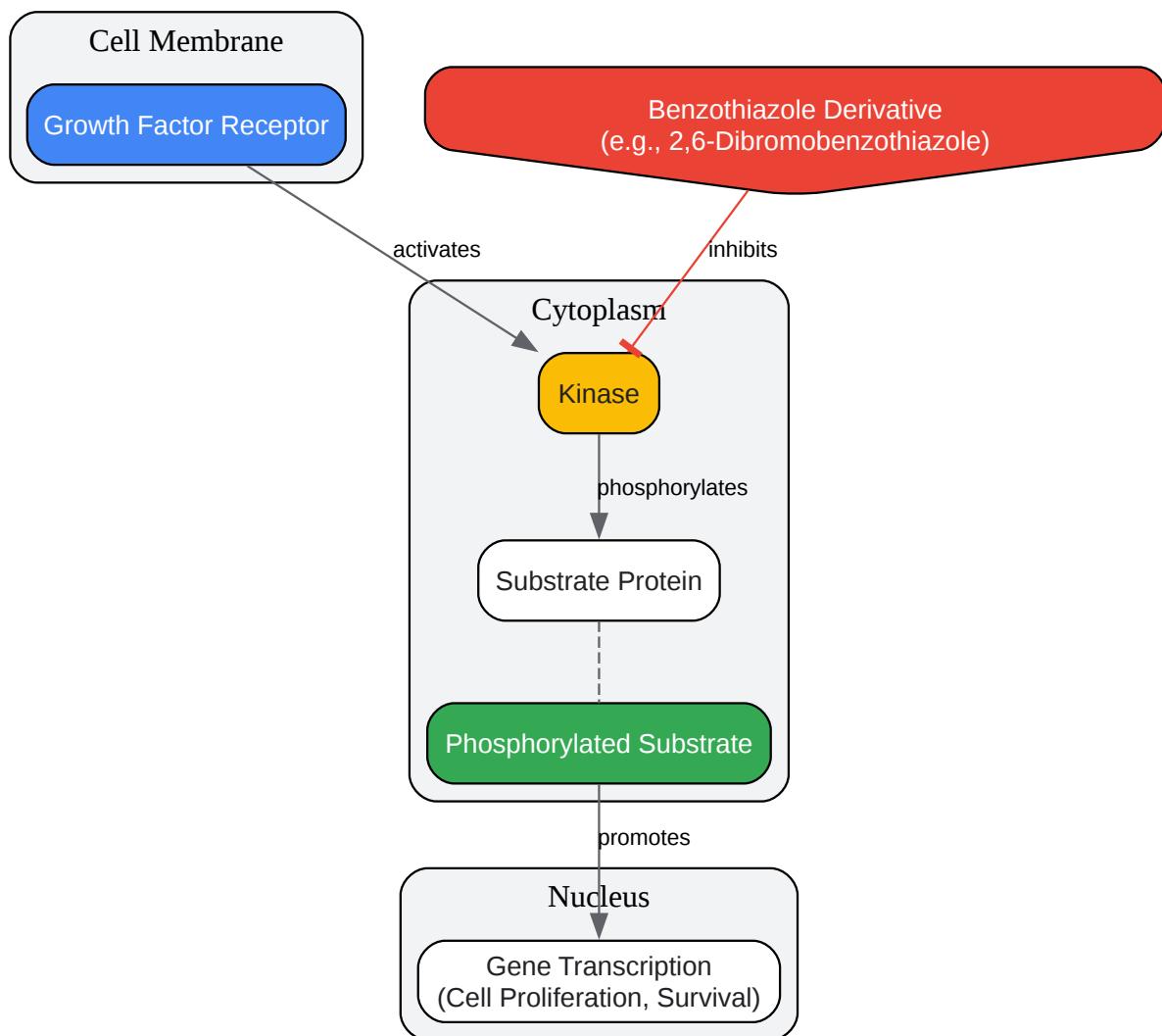
Potential Roles of Brominated Benzothiazoles:

- **Anticancer Agents:** Many benzothiazole derivatives have been investigated as potent anticancer agents.^{[6][7]} Their mechanisms of action are often multifactorial and can include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

- Kinase Inhibitors: The benzothiazole nucleus is a common scaffold in the design of kinase inhibitors.^[8] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Brominated benzothiazoles can be designed to target the ATP-binding site of specific kinases.
- Corrosion Inhibitors: Benzothiazole derivatives have also been studied for their ability to act as corrosion inhibitors for various metals.^{[9][10][11]}

Signaling Pathways in the Context of Benzothiazole Derivatives

Given the prevalence of benzothiazole-based compounds as kinase inhibitors in oncology research, a general representation of their inhibitory action on a signaling pathway is illustrated below. While not specific to **2,6-Dibromobenzothiazole**, it provides a conceptual framework for how such molecules can exert their therapeutic effects.



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General mechanism of kinase inhibition by benzothiazole derivatives.

In summary, **2,6-Dibromobenzothiazole** is a readily synthesizable compound with defined chemical properties. While its specific biological functions are an area for future investigation, the broader family of brominated benzothiazoles holds considerable promise for applications in drug discovery and materials science. Further research into this particular isomer may unveil novel therapeutic or industrial applications.

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